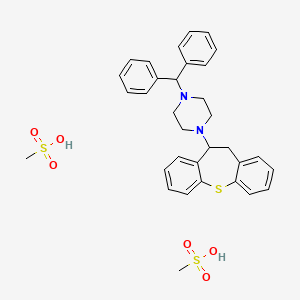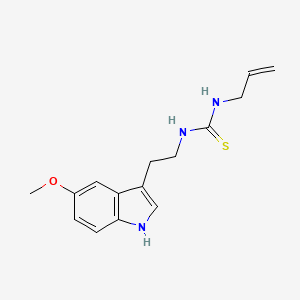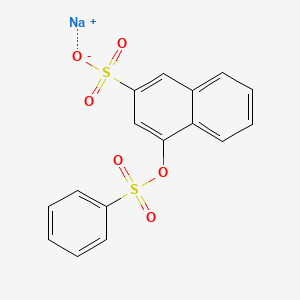
Phenylbenzyl-(3-piperidyl)-carbinol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylbenzyl-(3-piperidyl)-carbinol hydrochloride is a chemical compound that features a piperidine ring, a phenyl group, and a benzyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the piperidine ring, a common structural motif in many pharmaceuticals, contributes to its significance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenylbenzyl-(3-piperidyl)-carbinol hydrochloride typically involves the reaction of a piperidine derivative with a benzyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the benzyl halide, resulting in the formation of the desired product. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide, and a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Phenylbenzyl-(3-piperidyl)-carbinol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction may produce benzyl alcohols.
Aplicaciones Científicas De Investigación
Phenylbenzyl-(3-piperidyl)-carbinol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to other biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phenylbenzyl-(3-piperidyl)-carbinol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring allows the compound to bind effectively to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
N-Ethyl-3-piperidyl benzilate: An anticholinergic drug with similar structural features.
Benidipine hydrochloride: A calcium channel blocker with a piperidine ring.
Piperidine derivatives: Various compounds containing the piperidine ring used in pharmaceuticals.
Uniqueness
Phenylbenzyl-(3-piperidyl)-carbinol hydrochloride is unique due to its specific combination of a piperidine ring, phenyl group, and benzyl group. This combination provides distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and pharmacology.
Propiedades
Número CAS |
94913-87-8 |
|---|---|
Fórmula molecular |
C19H24ClNO |
Peso molecular |
317.9 g/mol |
Nombre IUPAC |
1,2-diphenyl-1-piperidin-3-ylethanol;hydrochloride |
InChI |
InChI=1S/C19H23NO.ClH/c21-19(17-10-5-2-6-11-17,18-12-7-13-20-15-18)14-16-8-3-1-4-9-16;/h1-6,8-11,18,20-21H,7,12-15H2;1H |
Clave InChI |
NSPHUBQPVRUSIQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)C(CC2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


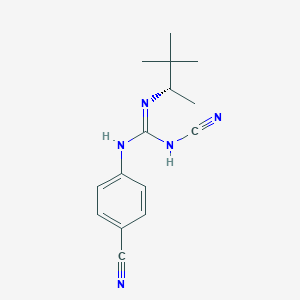
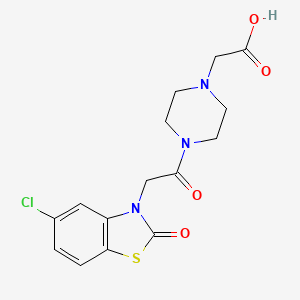
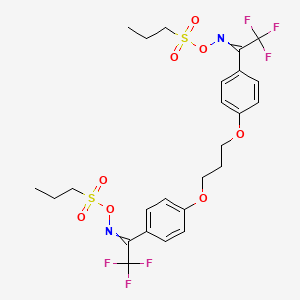
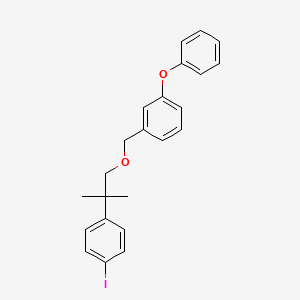
![[(1S)-3-[(E,4S)-4,5-dihydroxypent-2-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(Z)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B12753850.png)


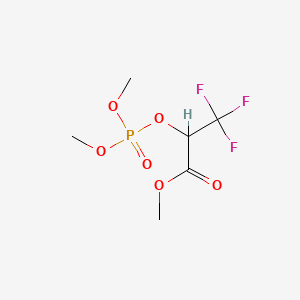
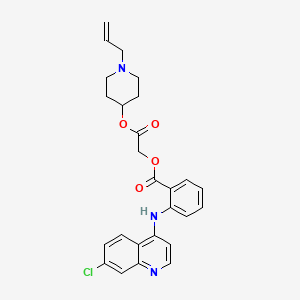
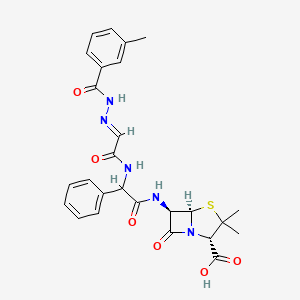
![4-Cyano-N-(3-cyclopropyl(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-cycloocta[B]pyran-3-YL)methyl)phenyl benzensulfonamide](/img/structure/B12753887.png)
